Chromoionophore II

Overview

Description

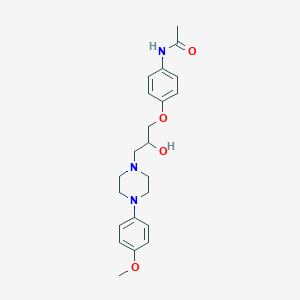

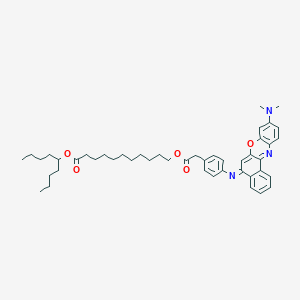

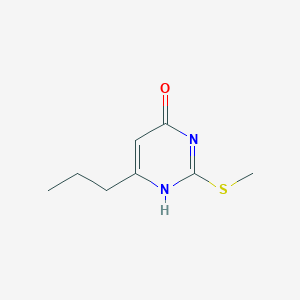

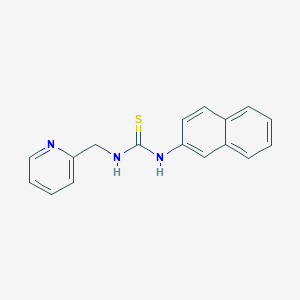

Chromoionophore II, also known as ETH 2439, is a phenoxazine derivative . It has a molecular weight of 733.98 and a molecular formula of C46H59N3O5 . It is used in research and not intended for diagnostic or therapeutic use .

Synthesis Analysis

This compound can be synthesized by condensing 4-phenylthiazole-2-carboxylic acid hydrazide with 2-nitrobenzaldehyde in the presence of sulfuric acid. A study also mentions the use of chromoionophoric probes in the fabrication of solid-state optical sensors .Molecular Structure Analysis

The molecular structure of this compound includes a hydrophilic center and a hydrophobic portion that interacts with the membrane . The SMILES string representation of its structure isCCCCC (CCCC)OC (=O)CCCCCCCCCCOC (=O)Cc1ccc (cc1)\\N=C2\\C=C3Oc4cc (ccc4N=C3c5ccccc25)N (C)C . Chemical Reactions Analysis

This compound is used in the assay of Na+ activity with solvent polymeric optode membrane prepared with ETH 2439 and sodium ionophore V, and in the assay of Ca2+ activity with solvent polymeric optode membranes prepared from ETH 2439 and calcium ionophore I . It is also used in the fabrication of solid-state optical sensors .Physical and Chemical Properties Analysis

This compound is a solid substance with a storage temperature of 2-8°C . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .Scientific Research Applications

Mercury(II) Sensors : Chromoionophore II has been used in the development of macrocyclic chromoionophores for selective detection of mercury(II) ions. These receptors demonstrate significant selectivity for Hg(2+) and are influenced by anion-coordination ability (Lee & Lee, 2009).

Optically Ion-Sensitive Probe Templates : The functionality of this compound has been applied to create 3D silica monoliths with wormhole and ordered mesostructures. These structures serve as templates for anchoring probes, significantly improving the design and functionality of optical nanosensors, especially for detecting toxic Pb(II) ions (El‐Safty et al., 2008).

Stability in Ion-Selective Membranes : Research has highlighted the stability of this compound in ion-selective membranes, demonstrating its resistance to decomposition under certain conditions, unlike other chromoionophores. This stability is crucial for the long-term functionality of chemical sensors (Langmaier & Lindner, 2005).

Binding Properties in Sensing Membranes : Studies have characterized the binding properties of chromoionophores, including this compound, in solvent polymeric membranes. These findings are essential for understanding the interactions and efficacy of chromoionophores in various sensing applications (Qin & Bakker, 2002).

Monolayer Formation and Behavior : this compound's ability to form stable monolayers on water surfaces has been explored. Its behavior and stability as a monolayer depend on factors like subphase pH and degree of protonation, making it a potential template for densely packed protein arrays (Ishii, 2009).

Anion-Sensing Properties : The anion-sensing capabilities of this compound have been investigated, demonstrating its effectiveness in detecting various anions, with potential applications in environmental monitoring and other areas (Kato, Kawai, & Hattori, 2013).

Optical Fiber Chemical Sensing : A novel methodology utilizing this compound for the determination of Hg(II) ions in a microfluidic device has been developed. This application highlights the potential of this compound in precise, micro-scale chemical sensing (Nuriman, Kuswandi, & Verboom, 2011).

Cation Responsive Properties : this compound has been utilized in the synthesis of cation responsive compounds, showcasing its potential in developing materials with controllable signal functions, relevant in molecular information processing and sensory material design (Kubo, Obara, & Tokita, 2002).

Mechanism of Action

As an ionophore, Chromoionophore II reversibly binds ions and transports them across the cell membrane . It catalyzes ion transport across hydrophobic membranes, such as liquid polymeric membranes or lipid bilayers found in living cells or synthetic vesicles . The ion-selective optodes based on this compound are known to be pH dependent and usually operated in a passive mode .

Properties

IUPAC Name |

nonan-5-yl 11-[2-[4-[[9-(dimethylamino)benzo[a]phenoxazin-5-ylidene]amino]phenyl]acetyl]oxyundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H59N3O5/c1-5-7-19-37(20-8-6-2)53-44(50)23-15-13-11-9-10-12-14-18-30-52-45(51)31-34-24-26-35(27-25-34)47-41-33-43-46(39-22-17-16-21-38(39)41)48-40-29-28-36(49(3)4)32-42(40)54-43/h16-17,21-22,24-29,32-33,37H,5-15,18-20,23,30-31H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOXJPWUWJDGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H59N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402893 | |

| Record name | Chromoionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136499-31-5 | |

| Record name | Chromoionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)

![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)

methanone](/img/structure/B183428.png)